molecular formula C12H13ClN4O2 B2596568 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride CAS No. 2034527-77-8

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride

Cat. No.: B2596568
CAS No.: 2034527-77-8
M. Wt: 280.71
InChI Key: SEPGDDTVVNGOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Amination: The amino group is introduced into the pyrimidine ring through a nucleophilic substitution reaction using an appropriate amine.

    Coupling with Benzoic Acid: The pyrimidine derivative is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylpyrimidin-2-yl)amino)benzoic acid: Similar structure but lacks the amino group at the 4-position of the pyrimidine ring.

    4-Amino-6-methylpyrimidine: Contains the pyrimidine ring with an amino group but lacks the benzoic acid moiety.

Uniqueness

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride is unique due to the presence of both the amino group and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

3-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c1-7-5-10(13)16-12(14-7)15-9-4-2-3-8(6-9)11(17)18;/h2-6H,1H3,(H,17,18)(H3,13,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGDDTVVNGOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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